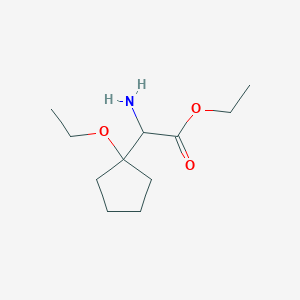

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. For instance, a 14C-labelled compound with a similar structure was synthesized through a four-step procedure starting from 2-chloro-3,4-dimethoxybenzoic acid, involving decarboxylation, selective lithiation, electrophilic substitution, and final reaction with aminoguanidine bicarbonate . Another synthesis involved the condensation reaction of 4-dimethylaminobenzohydrazide with chlorinated aldehydes to form hydrazone compounds . These methods provide a foundation for the synthesis of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," suggesting that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" has been characterized using various spectroscopic techniques. For example, hydrazone compounds were characterized by elemental analysis, IR, 1HNMR spectra, and single crystal X-ray diffraction, revealing their crystalline structure and space group information . The Schiff base compound (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline was characterized by FT-IR and 1H NMR spectroscopy, confirming the presence of the C=N (azomethine) group . These analyses are crucial for understanding the molecular structure of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide."

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies where the 3,4-dimethoxybenzyl group was used as an N-protecting group and could be eliminated by specific reagents . Additionally, the vibrational spectroscopy and DFT studies of a synthesized crystal provided insights into the reactivity of the compound's free base and cationic species . These findings suggest that "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide" may also exhibit interesting reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the thermal behavior of a synthesized ligand and its metal complexes was characterized, suggesting coordination to metal atoms to form high spin octahedral complexes . The solvation energy values and stability of different species in solution were also investigated for another compound . These studies provide a basis for predicting the properties of "N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide," such as solubility, stability, and potential to form complexes with metals.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for various applications. Notably, these compounds have been explored for their potential as antimicrobial agents. For instance, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed, synthesized, and evaluated for their ability to target multidrug efflux pumps, exhibiting promising antibacterial and antifungal activities (Ezz Eldin et al., 2022). Additionally, compounds from this category have shown notable antimicrobial and antioxidant potential. Certain sulfide derivatives, for instance, exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with significant inhibition activities and high antioxidant activity (Khalaf et al., 2022).

Role in Synthesis of Heterocyclic Compounds

N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives have been instrumental in the synthesis of various heterocyclic compounds. These derivatives have been utilized in creating new biologically active sulfide compounds and in the synthesis of benzimidazolyl thioxoacetamide derivatives, indicating their versatility in chemical synthesis and potential applications in developing novel pharmaceuticals (Mobinikhaledi et al., 2010).

Potential in Molecular Docking and In Vitro Screening

Research has also delved into the potential of these compounds in molecular docking and in vitro screening. Studies involving molecular docking aimed to understand the binding interactions with enzyme active sites, indicating the potential of these compounds in drug discovery and design. In vitro screening of these compounds has shown their antimicrobial and antioxidant activity, highlighting their potential in therapeutic applications (Flefel et al., 2018).

Utilization in Synthesis of Pyrazole Derivatives with Antitumor Activities

Additionally, cyanoacetylhydrazine derivatives, related to N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide, have been employed in the synthesis of pyrazole derivatives. These compounds have shown promising results in antitumor activity against various human tumor cell lines, indicating the potential of N'-(chloroacetyl)-3,4-dimethoxybenzohydrazide derivatives in cancer treatment and research (Mohareb et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as colchicine and its derivatives, are known to interact with tubulin . Tubulin is a globular protein that is the main constituent of microtubules in cells .

Mode of Action

It’s worth noting that compounds interacting with the colchicine binding site on tubulin, like colchicine and its derivatives, inhibit tubulin assembly and suppress microtubule formation . This suggests that N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds that interact with tubulin, such as colchicine and its derivatives, affect the dynamics of microtubules . Microtubules play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

Based on the potential interaction with tubulin, it can be hypothesized that the compound might affect cell division and other microtubule-related processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORVCFNYWQMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)

![N1-(2-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2512035.png)

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)